molecular formula C15H20O4 B1258732 9alpha-Hydroxyparthenolide

9alpha-Hydroxyparthenolide

Cat. No. B1258732
M. Wt: 264.32 g/mol
InChI Key: RZUCCKARTVHQBW-ZFDNOKKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9alpha-Hydroxyparthenolide is a natural product found in Anvillea garcinii and Zoegea baldschuanica with data available.

Scientific Research Applications

Subheading Germacranolides from Anvillea radiata

A study on the aerial parts of Anvillea radiata revealed a new germacranolide, 8alpha,9alpha-epoxyparthenolide, along with two known compounds including 9alpha-hydroxyparthenolide. The major component, 9alpha-hydroxyparthenolide, was tested for cytotoxicity and antibacterial activity, indicating potential scientific applications in these areas (El Hassany et al., 2004).

Novel Alkaloids and Anti-HIV Activity

Subheading Novel Alkaloids from Isatis indigotica

9alpha,13alpha-Dihydroxylisopropylidenylisatisine A, derived from isatisine A and possessing an unprecedented fused pentacyclic skeleton, was isolated from the leaves of Isatis indigotica. This compound showed moderate anti-HIV-1 activity, suggesting potential therapeutic applications in this domain (Liu et al., 2007).

Cytotoxic Activity and Tumor Cell Lines

Subheading Cytotoxic Germacranolides from Inula verbascifolia subsp. methanea

Inula verbascifolia subsp. methanea yielded three new epoxygermacranolides and the previously known 9beta-hydroxyparthenolide. These compounds, particularly the new ones, were evaluated against six human solid tumor cell lines for in vitro cytotoxic activity, highlighting their potential in cancer research and therapy (Harvala et al., 2002).

Catalytic Acid Rearrangement and Sesquiterpenoid Synthesis

Subheading Catalytic Acid Rearrangement of 9α-hydroxyparthenolide

The study explored the catalytic acid rearrangement of 9α-hydroxyparthenolide, the main constituent of Anvillea radiata, resulting in several new sesquiterpene compounds. The work provided insights into the mechanisms of sesquiterpenoid formation, contributing to the field of organic chemistry and pharmacognosy (Moumou et al., 2012).

properties

Product Name

9alpha-Hydroxyparthenolide

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,2S,4R,7E,9R,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

InChI

InChI=1S/C15H20O4/c1-8-5-4-6-15(3)13(19-15)12-10(7-11(8)16)9(2)14(17)18-12/h5,10-13,16H,2,4,6-7H2,1,3H3/b8-5+/t10-,11+,12-,13-,15+/m0/s1

InChI Key

RZUCCKARTVHQBW-ZFDNOKKTSA-N

Isomeric SMILES

C/C/1=C\CC[C@@]2([C@@H](O2)[C@@H]3[C@@H](C[C@H]1O)C(=C)C(=O)O3)C

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1O)C(=C)C(=O)O3)C

synonyms

9-hydroxyparthenolide
9alpha-hydroxyparthenolide
9beta-hydroxyparthenolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9alpha-Hydroxyparthenolide
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9alpha-Hydroxyparthenolide
Reactant of Route 3
9alpha-Hydroxyparthenolide
Reactant of Route 4
9alpha-Hydroxyparthenolide
Reactant of Route 5
9alpha-Hydroxyparthenolide
Reactant of Route 6
9alpha-Hydroxyparthenolide

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